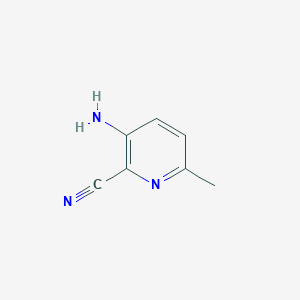

3-Amino-6-methylpicolinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-6-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-3-6(9)7(4-8)10-5/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHNVXIVNYTMHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442631 | |

| Record name | 3-Amino-6-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187242-93-9 | |

| Record name | 3-Amino-6-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-6-methylpicolinonitrile: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 3-Amino-6-methylpicolinonitrile (CAS 187242-93-9), a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. While detailed public data on this specific molecule is nascent, this document consolidates available information and provides expert insights based on the well-established chemistry of its structural analogs. We will delve into its physicochemical properties, propose a viable synthetic route with a detailed experimental protocol, and explore its potential applications, particularly as a scaffold for kinase inhibitors in oncology. This guide is designed to be a foundational resource, fostering further investigation into the promising utility of this compound in medicinal chemistry.

Introduction and Molecular Overview

This compound, also known as 3-amino-6-methylpyridine-2-carbonitrile, belongs to the aminopyridine class of heterocyclic compounds. This family of molecules is a cornerstone in drug discovery, forming the core of numerous approved pharmaceuticals. The strategic arrangement of a pyridine ring, an amino group, and a nitrile group bestows upon this molecule a unique combination of reactivity and structural features, making it a valuable starting point for the synthesis of complex, biologically active compounds.

The pyridine ring acts as a bioisostere for a phenyl group but with an increased capacity for hydrogen bonding and improved solubility. The amino group provides a key nucleophilic handle for a variety of chemical transformations, allowing for the construction of diverse derivative libraries. The nitrile group is a versatile functional group that can participate in various chemical reactions or act as a key pharmacophoric element, contributing to target binding through dipole-dipole interactions or as a hydrogen bond acceptor.[1][2]

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 187242-93-9 | [3] |

| Molecular Formula | C₇H₇N₃ | [3] |

| Molecular Weight | 133.15 g/mol | [3] |

| IUPAC Name | 3-amino-6-methylpyridine-2-carbonitrile | [4] |

| Appearance | Expected to be an off-white to yellow or brown solid | Inferred from related compounds |

Synthesis and Characterization

Proposed Synthetic Pathway

A likely synthetic approach involves the construction of the substituted pyridine ring through a multi-component reaction, a highly efficient strategy in modern organic synthesis. A plausible route could start from readily available precursors, as depicted below.

Caption: Proposed one-pot synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on similar syntheses of substituted aminocyanopyridines and should be optimized for specific laboratory conditions.[6]

Materials:

-

Acetaldehyde (1.1 equivalents)

-

Malononitrile (2.0 equivalents)

-

Ammonium acetate (excess)

-

Ethanol (solvent)

-

Oxidizing agent (e.g., air, or a mild chemical oxidant)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol, malononitrile, and ammonium acetate. Stir the mixture until all solids are dissolved.

-

Slowly add acetaldehyde to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, filter the solid and wash with cold ethanol.

-

If the product remains in solution, concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic characteristics based on the structure of this compound and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the pyridine ring (likely two doublets or a multiplet).- A singlet for the methyl group protons.- A broad singlet for the amino group protons. |

| ¹³C NMR | - Resonances for the six carbons of the pyridine ring.- A resonance for the nitrile carbon.- A resonance for the methyl carbon. |

| IR Spectroscopy | - N-H stretching vibrations of the primary amine (two bands in the 3300-3500 cm⁻¹ region).- C≡N stretching vibration of the nitrile group (a sharp, intense band around 2220-2260 cm⁻¹).- C-H stretching of the methyl and aromatic groups.- C=C and C=N stretching of the pyridine ring (in the 1400-1600 cm⁻¹ region). |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (133.15).- Fragmentation patterns may include the loss of HCN, CH₃, or NH₂. |

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is of particular interest in the development of small molecule kinase inhibitors. Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[7][8]

Role as a Kinase Inhibitor Scaffold

The aminopyridine core of this compound is a "privileged scaffold" for kinase inhibition. The nitrogen atom in the pyridine ring and the exocyclic amino group can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. This interaction mimics the binding of the adenine portion of ATP, leading to competitive inhibition.

Caption: Mechanism of kinase inhibition by a 3-aminopyridine-based compound.

The methyl group at the 6-position can be strategically utilized to probe for specific hydrophobic pockets within the ATP-binding site, thereby enhancing potency and selectivity for a particular kinase target. The nitrile and amino groups serve as versatile points for further chemical modification to optimize pharmacokinetic properties and explore structure-activity relationships (SAR).

Potential Therapeutic Targets

While no specific targets have been published for this compound itself, based on the activity of related aminocyanopyridine and aminopicoline derivatives, potential kinase targets could include:

-

Phosphoinositide 3-kinases (PI3Ks): Several inhibitors of PI3K, a key pathway in cancer cell growth and survival, incorporate aminopyridine scaffolds.[8][9]

-

Receptor Tyrosine Kinases (RTKs): This family includes targets like EGFR, VEGFR, and FGFR, which are crucial for tumor angiogenesis and proliferation. Aminopyridine-based inhibitors have shown efficacy against these targets.[10]

-

Janus Kinases (JAKs): These are involved in inflammatory signaling, and aminopyridine derivatives have been developed as potent JAK inhibitors.[11]

The development of a library of derivatives based on the this compound core would be a logical next step to explore its potential against a panel of cancer-related kinases.

Safety and Handling

Detailed toxicology data for this compound is not publicly available. However, based on related compounds, it should be handled with care in a laboratory setting.

-

General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Potential Hazards: Aminopyridine derivatives can be toxic if swallowed, inhaled, or absorbed through the skin. The nitrile group can also be a source of toxicity.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound (CAS 187242-93-9) is a promising, yet underexplored, building block for medicinal chemistry. Its structural features, particularly the aminopyridine core, position it as an attractive scaffold for the development of novel therapeutics, especially in the realm of kinase inhibition for oncology. While specific experimental data remains limited, this in-depth technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, and a strong rationale for its application in drug discovery.

Future research should focus on the validation of the proposed synthetic pathway, full spectroscopic characterization of the molecule, and the synthesis and screening of a diverse library of its derivatives against a panel of disease-relevant protein kinases. Such studies will be crucial in unlocking the full potential of this versatile heterocyclic compound.

References

- Google Patents. (2000). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

-

Nicely, L. G., Vala, R. M., Upadhyay, D. B., Nogales, J., Chi, C., Banerjee, S., & Patel, H. M. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 11(45), 28207–28215. [Link]

-

BindingDB. (n.d.). Patents In BindingDB. Retrieved January 13, 2026, from [Link]

-

Google Patents. (2020). US Patent 10,836,755. Retrieved January 13, 2026, from [Link]

-

Soliman, A. M., Kappe, C. O., & Al-Said, M. S. (2012). 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1532. [Link]

-

PubChem. (n.d.). 5-Amino-6-methylpicolinonitrile. Retrieved January 13, 2026, from [Link]

- Google Patents. (2014). US8785632B2 - Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors.

-

Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1438-1464. [Link]

-

Pu, Q. L., Zheng, Y., & Erisman, E. P. (2025). Characterization of the trimethyl silyl derivatives of 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its analogs by electron ionization gas chromatography/mass spectrometry. Journal of Mass Spectrometry, 60(7). [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Gudipati, N. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

- Google Patents. (2019). WO2019000683A1 - Rho-associated protein kinase inhibitor....

-

PubChem. (n.d.). 3-Amino-6-chloro-2-picoline. Retrieved January 13, 2026, from [Link]

- Google Patents. (2014). US8772480B2 - Inhibitors of PI3 kinase and/or mTOR.

Sources

- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 5-Amino-6-methylpicolinonitrile | C7H7N3 | CID 55252984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Amino-6-cyanopyridine synthesis - chemicalbook [chemicalbook.com]

- 6. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US8785632B2 - Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors - Google Patents [patents.google.com]

- 8. US8772480B2 - Inhibitors of PI3 kinase and/or mTOR - Google Patents [patents.google.com]

- 9. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Patents In BindingDB [bindingdb.org]

biological activity of 3-Amino-6-methylpicolinonitrile derivatives

An In-depth Technical Guide to the Biological Activity of 3-Amino-6-methylpicolinonitrile Derivatives: A Privileged Scaffold in Drug Discovery

Executive Summary

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1] Within this class, this compound presents a highly versatile and synthetically accessible starting point for the development of novel therapeutic agents. The unique arrangement of its functional groups—a nucleophilic amino group, a bioisosterically important nitrile group, and a strategically placed methyl group—provides a framework for creating diverse chemical libraries with a wide spectrum of biological activities.[2] This technical guide offers a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, providing detailed experimental protocols, mechanistic insights, and structure-activity relationship (SAR) data across key therapeutic areas, including oncology, inflammation, and infectious diseases.

The this compound Scaffold: A Foundation for Bioactivity

The therapeutic promise of the this compound core lies in the distinct chemical properties of its constituent functional groups. Pyridine-based structures are prevalent in pharmacology, valued for their ability to form hydrogen bonds, engage in pi-stacking interactions, and serve as a bioisosteric replacement for a phenyl ring, often improving metabolic stability and solubility.[3]

-

The 3-Amino Group: Serves as a critical "vector" for diversification. It acts as a key hydrogen bond donor and a nucleophilic handle for introducing a wide array of substituents (R¹) via acylation, alkylation, or arylation, allowing for fine-tuning of target binding and physicochemical properties.

-

The 6-Methyl Group: Provides a lipophilic anchor and can engage in van der Waals interactions within a protein's binding pocket. Its presence influences the overall topology and electronic distribution of the pyridine ring.

-

The 2-Nitrile Group (-CN): This group is a powerful and versatile pharmacophore.[2] It is a strong hydrogen bond acceptor and can act as a covalent "warhead" in certain targeted inhibitors.[2] Its small size and linear geometry allow it to access narrow binding pockets, and it is often used as a bioisostere for carbonyl or halogen groups, enhancing metabolic stability and target affinity.[2]

The combination of these features makes the this compound scaffold an ideal starting point for generating focused compound libraries aimed at various biological targets.

Synthetic Strategies for Derivative Libraries

The generation of a diverse library of derivatives is essential for systematic structure-activity relationship (SAR) exploration. The synthesis strategy revolves around the initial formation of a core intermediate, followed by parallel diversification reactions.

Foundational Synthesis and Diversification

The core scaffold can be synthesized through multi-step reactions starting from readily available materials like malononitrile and acetone.[4] A plausible synthetic approach involves the construction of the substituted pyridine ring, followed by functional group manipulations to install the required amino and nitrile moieties. The primary point of diversification is the 3-amino group, which can be readily modified.

Caption: General workflow for synthesis and diversification.

Experimental Protocol: N-Acylation of the 3-Amino Group

This protocol describes a representative method for diversifying the core scaffold by acylating the 3-amino group, a common strategy for probing interactions within a target's binding site.

Objective: To synthesize a 3-(acylamino)-6-methylpicolinonitrile derivative.

Materials:

-

This compound (1.0 eq.)

-

Acyl chloride or carboxylic acid anhydride (e.g., Acetyl Chloride) (1.2 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Tertiary amine base (e.g., Triethylamine or Pyridine) (1.5 eq.)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.

-

Base Addition: Add the tertiary amine base (1.5 eq.) to the solution. The base acts as a scavenger for the HCl generated during the reaction.

-

Acylating Agent Addition: Add the acyl chloride (1.2 eq.) dropwise to the stirred solution. Allowing for slow addition prevents side reactions and ensures controlled reaction kinetics.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine to remove the base and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure acylated derivative.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Anticancer Activity

Derivatives of aminopyridine and aminopyrazine scaffolds have shown significant promise as anticancer agents, frequently acting as inhibitors of protein kinases that are critical for tumor growth and survival.[6][7]

Mechanism of Action: Kinase Inhibition

Aberrant signaling through protein kinase pathways is a hallmark of many cancers. Key targets include Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Janus kinases (JAKs).[1][6] Derivatives of the this compound scaffold can be designed to fit into the ATP-binding pocket of these kinases, competitively inhibiting their function and blocking downstream signaling cascades responsible for cell proliferation and survival.[6]

Caption: Simplified kinase signaling pathway inhibited by derivatives.

In Vitro Evaluation: Cytotoxicity and Data

The primary method for assessing anticancer potential is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Protocol: MTT Assay for Cytotoxicity Screening [7]

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[8]

-

Compound Treatment: Treat the cells with serially diluted concentrations of the test derivatives (e.g., from 0.01 µM to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Remove the culture medium and add Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Table 1: Representative Anticancer Activity (IC₅₀ in µM) Data is illustrative, based on activities of structurally related compounds.

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| Pyrido[2,3-d]pyrimidine | MCF-7 (Breast) | 1.31 | Staurosporine | 6.76 |

| Pyrido[2,3-d]pyrimidine | HepG2 (Liver) | 0.99 | - | - |

| Fused Pyridopyrimidine | MCF-7 (Breast) | 6.22 | Taxol | 8.48 |

| Organodiselenide Hybrid | HepG2 (Liver) | 3.57 | Adriamycin | 4.50 |

(Source: Data compiled from analogous compound classes reported in literature.[8][9])

Anti-inflammatory Properties

Chronic inflammation is implicated in a wide range of diseases. Pyrimidine and related heterocyclic derivatives have demonstrated significant anti-inflammatory effects, often by inhibiting key enzymes in the arachidonic acid pathway.[10][11]

Mechanism of Action: COX/LOX Inhibition

The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins. Some compounds can also inhibit 5-lipoxygenase (5-LOX), which produces leukotrienes. Dual COX/LOX inhibitors are highly sought after as they may offer broader anti-inflammatory coverage with an improved gastrointestinal safety profile.[12]

Caption: Inhibition of the arachidonic acid metabolic pathway.

In Vivo Evaluation: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a standard and reliable method for evaluating the in vivo acute anti-inflammatory activity of novel compounds.[12]

Protocol: Rat Paw Edema Model [12]

-

Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

-

Grouping and Fasting: Divide animals into groups (e.g., control, reference drug, test compounds) and fast them overnight before the experiment.

-

Compound Administration: Administer the test derivatives orally or intraperitoneally at a specific dose (e.g., 10 mg/kg). The control group receives the vehicle, and the reference group receives a standard drug like Diclofenac or Indomethacin.

-

Inflammation Induction: After one hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Table 2: Representative Anti-inflammatory Activity Data is illustrative and based on activities of structurally related compounds.

| Compound Class | Target | In Vitro IC₅₀ (µM) | In Vivo Edema Inhibition (%) |

| Pyrimidine Derivative | COX-2 | 0.04 | 52% |

| Naproxen-Thiourea | 5-LOX | 0.30 | 54% |

| Pyrazole Derivative | COX-2 | - | ~2.5x Diclofenac |

(Source: Data compiled from analogous compound classes reported in literature.[10][12])

Antimicrobial Potential

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Nitrogen-containing heterocycles, including quinolones and pyridines, have a long history as effective antimicrobial agents.[13][14]

Mechanism of Action and Evaluation

The antimicrobial activity of these derivatives can stem from various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase, which is a validated target for quinolone antibiotics.[13] The standard method for quantifying antimicrobial efficacy is by determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination [7]

-

Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) corresponding to a defined colony-forming unit (CFU/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable liquid growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 3: Representative Antimicrobial Activity (MIC in µg/mL) Data is illustrative and based on activities of structurally related compounds.

| Derivative Class | S. aureus (Gram +) | E. coli (Gram -) |

| 6-Aminoquinolone | 0.66 - 0.76 | 0.45 |

| 3-Alkylidene-2-indolone | 0.5 | > 32 |

| Pyrido[2,3-d]pyrimidine | Good Activity | Good Activity |

(Source: Data compiled from analogous compound classes reported in literature.[13][15][16])

Conclusion and Future Directions

The this compound scaffold represents a rich platform for the discovery of novel, potent, and selective therapeutic agents. The synthetic tractability of the core allows for extensive SAR studies, enabling the optimization of derivatives for various biological targets. Current research on analogous structures strongly suggests high potential in oncology, anti-inflammatory, and antimicrobial applications.

Future research should focus on:

-

Lead Optimization: Systematically modifying the most active "hits" to improve potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for the most promising compounds.

-

Exploration of New Therapeutic Areas: Investigating the potential of the derivative library against other targets, such as viral or neurodegenerative diseases, where pyridine-based scaffolds have also shown utility.[3]

By leveraging the principles of medicinal chemistry and robust biological evaluation, derivatives of this compound are poised to yield next-generation drug candidates.

References

- Benchchem. An In-depth Technical Guide to 3-Amino-6-phenylpyrazine-2-carbonitrile: Discovery, Synthesis, and Potential Applications. [URL: https://www.benchchem.com/pro-technical-guides/an-in-depth-technical-guide-to-3-amino-6-phenylpyrazine-2-carbonitrile]

- Al-Ostath, A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8698947/]

- Benchchem. 6-Methylnicotinonitrile: A Versatile Building Block in Modern Drug Discovery. [URL: https://www.benchchem.com/pro-technical-guides/6-methylnicotinonitrile-a-versatile-building-block-in-modern-drug-discovery]

- El-Sayed, N. F., et al. (2024). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [URL: https://www.mdpi.com/1420-3049/29/10/2237]

- BLD Pharm. This compound. [URL: https://www.bldpharm.com/products/187242-93-9.html]

- Malatji, N. S., et al. (2020). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7012623/]

- Zhong, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy. [URL: https://www.

- Kiseleva, A. S., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [URL: https://www.mdpi.com/1420-3049/28/13/5012]

- Shitole, P., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9349880/]

- Slast’on, A. O., et al. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8696045/]

- Zhang, Y., et al. (2019). Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/31586720/]

- Xu, Z., et al. (2024). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/29/14/3204]

- Cecchetti, V., et al. (1995). 6-Aminoquinolones: a new class of quinolone antibacterials? Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/7650669/]

- Glavaš, M., et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. MDPI. [URL: https://www.mdpi.com/1420-3049/28/9/3688]

- Benchchem. Application Notes and Protocols for the Synthesis of a 3-Amino-6-phenylpyrazine-2-carbonitrile Derivative Library. [URL: https://www.benchchem.

- Benchchem. in vitro testing of 6-Amino-3-chloropyridazine derivatives against cancer cell lines. [URL: https://www.benchchem.

- Nitek, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI. [URL: https://www.mdpi.com/1422-0067/22/8/3828]

- ResearchGate. Antimicrobial Activities of Some Amino Derivatives of 5,7-Dibromo-2-methyl-8-hydroxyquinoline. [URL: https://www.researchgate.net/publication/285987343_Antimicrobial_Activities_of_Some_Amino_Derivatives_of_57-Dibromo-2-methyl-8-hydroxyquinoline]

- Ukrnet. Anti-inflammatory activity study of the 3-amino-2-thioxo-2,3- dihydrothieno[2,3-d]pyrimidin-4(1H)-one-6-carboxylic acid derivati. [URL: https://www.derpharmachemica.

- Kovtonyuk, V. M., et al. (2018). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry. [URL: http://fujc.o-f.com/upload-files/06-02/kovtonyuk.pdf]

- Dongre, R. S., et al. (2015). Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs. New Journal of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/nj/c5nj01007a]

- Disouza, J. I., et al. (2018). Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. Research Journal of Pharmacy and Technology. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2018/November/RJPT_11_11_2018_4769-4773.html]

- Schneider, S. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Google Patents. [URL: https://patents.google.

- ResearchGate. Pyrimidine‐Containing Amino Acid Derivatives as New Anticancer Agents. [URL: https://www.researchgate.

- Al-Ostath, A., et al. (2024). Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/29/13/2932]

- Chem-Impex. 3-Amino-6-nitropyridine. [URL: https://www.chemimpex.com/products/06448]

- Benchchem. Comparative Biological Activity of 3-Amino-2-pyridinecarbonitrile Derivatives: A Guide for Researchers. [URL: https://www.benchchem.

- Al-Majid, A. M., et al. (2023). Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. MDPI. [URL: https://www.mdpi.com/1424-8247/16/10/1446]

- Kumar, A., et al. (2011). Biological activities of quinoline derivatives. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/21908238/]

- González-Mondragón, E. A., et al. (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI. [URL: https://www.mdpi.com/2073-4352/14/4/278]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]

- 15. mdpi.com [mdpi.com]

- 16. Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Unlocking the Therapeutic Potential of 3-Amino-6-methylpicolinonitrile: An In-depth Technical Guide to Target Identification and Validation

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical guide on the exploration of potential therapeutic targets for the novel small molecule, 3-Amino-6-methylpicolinonitrile. As a Senior Application Scientist, the following narrative synthesizes foundational scientific principles with actionable, field-proven experimental strategies. We will delve into the core chemical attributes of this compound and extrapolate from a robust body of literature on structurally related aminopyridine and cyanopyridine derivatives to hypothesize and subsequently validate potential protein targets. This guide is structured not as a rigid protocol, but as a logical, decision-driven workflow for the early-stage drug discovery process.

Introduction: The Scientific Premise for this compound

This compound, with its distinct aminopyridine core and nitrile functional group, represents a compelling starting point for drug discovery. The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs with a wide array of biological activities, from potassium channel blockade to tyrosine kinase inhibition[1]. The addition of a nitrile group further enhances its potential, as this moiety can participate in key hydrogen bonding interactions within protein binding pockets and is a feature of many enzyme inhibitors[2].

While direct biological data on this compound is nascent, extensive research on its structural analogs provides a strong rationale for investigating its therapeutic potential. Derivatives of cyanopyridine have shown promise as anticancer, antimicrobial, and anti-inflammatory agents, with a notable propensity for kinase inhibition[2][3]. Furthermore, the isomeric compound, 5-Amino-6-methylpicolinonitrile, is explicitly mentioned as a building block for developing kinase inhibitors for cancer therapy[4].

This guide, therefore, puts forth a hypothesis-driven approach to systematically investigate the most probable therapeutic targets for this compound, focusing on three high-potential target classes:

-

Protein Kinases: Leveraging the strong precedent for kinase inhibition by related scaffolds.

-

G-Protein Coupled Receptors (GPCRs): Exploring the potential for allosteric or orthosteric modulation based on the versatility of the aminopyridine core.

-

Ion Channels: Investigating the possibility of ion channel modulation, a known mechanism for other aminopyridine-based drugs.

Potential Target Class I: Protein Kinases

The human kinome, comprising over 500 protein kinases, represents one of the most critical families of drug targets, particularly in oncology and immunology. The repeated success of aminopyridine and cyanopyridine scaffolds in targeting kinases makes this the primary and most promising area of investigation for this compound.

Rationale and Causality

The rationale for prioritizing kinases is multifactorial:

-

Structural Precedent: Marketed kinase inhibitors, such as Crizotinib, feature an aminopyridine core[1].

-

Analog Activity: A broad range of cyanopyridine derivatives are reported to have potent kinase inhibitory and cytotoxic effects, suggesting a favorable interaction with the ATP-binding site of various kinases[2].

-

Isomer Application: The closely related isomer, 5-Amino-6-methylpicolinonitrile, is actively used in the synthesis of kinase inhibitors for oncology[4].

-

Specific Examples: Substituted 4-anilino-3-quinolinecarbonitriles have been identified as potent inhibitors of MEK1 kinase, highlighting the potential of the cyano-heterocycle scaffold[5]. Additionally, 6-amino pyridine derivatives have recently been developed as dual inhibitors of GSK-3β and CK-1δ for Alzheimer's disease[6].

Based on this evidence, a logical starting point is to screen this compound against a panel of kinases implicated in cancer and neuroinflammation.

Experimental Workflow: Kinase Target Validation

The following workflow outlines a systematic approach to identify and validate potential kinase targets.

Caption: A phased workflow for kinase target identification and validation.

Detailed Experimental Protocols

This protocol describes a typical luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a putative kinase target.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Prepare a 2X kinase solution and a 2X substrate/ATP solution in the appropriate kinase buffer.

-

-

Compound Plating:

-

Create a serial dilution series of the compound stock in DMSO.

-

Transfer a small volume (e.g., 100 nL) of the diluted compound into a low-volume 384-well plate.

-

-

Kinase Reaction:

-

Add the 2X kinase solution to the wells containing the compound and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the kinase reaction by adding the 2X substrate/ATP solution.

-

Incubate for 1 hour at room temperature.

-

-

Detection:

-

Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent measures the amount of ATP remaining after the kinase reaction.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to positive (no kinase) and negative (DMSO vehicle) controls.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

| Parameter | Example Value |

| Kinase Concentration | 5 nM |

| ATP Concentration | 10 µM (approx. Km) |

| Substrate Conc. | 10 µM |

| Final DMSO Conc. | < 1% |

Table 1: Example parameters for an in vitro kinase assay.

This protocol verifies that the compound can bind to its intended kinase target within a live cellular environment.

-

Cell Preparation:

-

Transfect HEK293 cells with a plasmid encoding the kinase of interest fused to a NanoLuc® luciferase.

-

Plate the transfected cells in a 96-well cell culture plate and incubate for 24 hours.

-

-

Assay Execution:

-

Prepare a serial dilution of this compound.

-

Add the NanoBRET™ tracer (a fluorescent ligand for the kinase) to the cells, followed immediately by the diluted compound.

-

Incubate for 2 hours at 37°C in a CO2 incubator.

-

-

Detection:

-

Add the NanoBRET™ substrate to all wells.

-

Read both the donor (luciferase) and acceptor (tracer) emission signals on a plate reader equipped for BRET measurements.

-

-

Data Analysis:

-

Calculate the BRET ratio (Acceptor Emission / Donor Emission).

-

Competitive displacement of the tracer by the compound will result in a decrease in the BRET ratio.

-

Determine the IC50 for target engagement by plotting the BRET ratio against the compound concentration.

-

Potential Target Class II: G-Protein Coupled Receptors (GPCRs)

GPCRs constitute the largest family of cell surface receptors and are the targets for a significant portion of all marketed drugs[7]. The chemical versatility of the aminopyridine scaffold suggests that it could interact with the orthosteric or allosteric sites of GPCRs[8][9].

Rationale and Causality

While less directly supported by literature on close analogs compared to kinases, the exploration of GPCRs is a logical next step due to:

-

Scaffold Versatility: Aminopyridine derivatives are known to interact with a wide range of receptors[1].

-

Allosteric Modulation: The discovery of allosteric modulators for GPCRs is a rapidly growing field, offering opportunities for enhanced selectivity and novel pharmacology[10][11]. This compound possesses the structural features that could allow it to bind to an allosteric site, thereby modulating the receptor's response to its endogenous ligand.

A primary screen could focus on GPCRs involved in CNS disorders or inflammatory pathways, given the known activities of related heterocyclic compounds.

Experimental Workflow: GPCR Target Validation

The workflow for GPCRs involves assessing both binding and functional modulation.

Caption: A workflow for identifying and characterizing GPCR modulators.

Detailed Experimental Protocol: cAMP Hunter™ Assay for Gs/Gi-Coupled GPCRs

This protocol describes a competitive immunoassay to measure changes in intracellular cyclic AMP (cAMP) levels following GPCR activation.

-

Cell Preparation:

-

Use a cell line stably expressing the GPCR of interest and the ProLabel™ enzyme fragment complementation system (e.g., CHO-K1 cells).

-

Plate the cells in a 384-well assay plate and incubate overnight.

-

-

Compound Addition and Stimulation:

-

Prepare serial dilutions of this compound.

-

For agonist mode, add the compound to the cells and incubate.

-

For antagonist/NAM mode, pre-incubate the cells with the compound before adding a known agonist (at its EC80 concentration).

-

For PAM mode, pre-incubate with the compound before adding a dose-response of the agonist.

-

Incubate for 30-60 minutes at 37°C.

-

-

Lysis and Detection:

-

Add the cAMP detection reagents, including the Galactosidase enzyme fragment and a lysis buffer.

-

Incubate for 1 hour at room temperature.

-

Add the chemiluminescent substrate and incubate for a further 15-30 minutes.

-

-

Data Analysis:

-

Read the chemiluminescence on a plate reader.

-

The signal is proportional to the amount of cAMP produced.

-

Calculate EC50 (for agonists) or IC50 (for antagonists/NAMs) values. For PAMs, quantify the fold-shift in the agonist's EC50.

-

Potential Target Class III: Ion Channels

Certain aminopyridine compounds are well-established as ion channel modulators. The most prominent example is dalfampridine (4-aminopyridine), a potassium channel blocker used to improve walking in patients with multiple sclerosis[1].

Rationale and Causality

The investigation of ion channels as potential targets for this compound is warranted due to:

-

Established Mechanism: The aminopyridine scaffold is clinically validated as a modulator of voltage-gated potassium channels.

-

Therapeutic Relevance: Ion channels are critical targets for a wide range of neurological and cardiovascular diseases.

Initial screening efforts could focus on a panel of voltage-gated potassium (Kv) channels to assess for potential blocking activity.

Experimental Workflow: Ion Channel Target Validation

High-throughput electrophysiology is the gold standard for characterizing ion channel modulators.

Caption: A workflow for the validation of ion channel modulators.

Detailed Experimental Protocol: Automated Patch-Clamp Electrophysiology

This protocol outlines the use of an automated patch-clamp system to measure the effect of this compound on a specific ion channel.

-

Cell Preparation:

-

Use a cell line stably expressing the ion channel of interest (e.g., CHO or HEK cells expressing Kv1.3).

-

Harvest the cells and prepare a single-cell suspension.

-

-

Automated Patch-Clamp Procedure:

-

Load the cell suspension, intracellular solution, extracellular solution, and the test compound onto the automated patch-clamp instrument.

-

The instrument will automatically capture single cells and form gigaseals.

-

Establish a whole-cell recording configuration.

-

-

Voltage Protocol and Compound Application:

-

Apply a voltage protocol to elicit channel activation (e.g., a step depolarization from -80 mV to +40 mV).

-

After establishing a stable baseline current, perfuse the extracellular solution containing a known concentration of this compound.

-

Record the current in the presence of the compound.

-

Perform a washout with the control extracellular solution.

-

-

Data Analysis:

-

Measure the peak current amplitude before, during, and after compound application.

-

Calculate the percentage of current inhibition at each concentration.

-

Generate a dose-response curve and fit the data to determine the IC50 for channel block.

-

| Parameter | Example Value (for Kv1.3) |

| Holding Potential | -80 mV |

| Test Pulse | +40 mV for 200 ms |

| Inter-pulse Interval | 15 seconds |

Table 2: Example voltage protocol parameters for a Kv channel.

Conclusion

This compound is a compound with significant, albeit currently unexplored, therapeutic potential. Based on a thorough analysis of its structural features and the extensive literature on related aminopyridine and cyanopyridine derivatives, this guide proposes a systematic, multi-pronged approach to target identification and validation. By prioritizing protein kinases, and subsequently investigating GPCRs and ion channels, researchers can efficiently navigate the early stages of the drug discovery process. The detailed workflows and protocols provided herein offer a robust framework for elucidating the mechanism of action of this promising molecule and unlocking its potential to address unmet medical needs.

References

-

Li, W., et al. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie, 356(5), e2300067. Retrieved from [Link]

-

ProMab Biotechnologies, Inc. (n.d.). 2-Amino-5-Cyanopyridine | Properties, Applications, Safety Data & Supplier China. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Amino-6-methylpicolinonitrile. Retrieved from [Link]

-

Wallace, O. B., et al. (2004). Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase. Molecular Cancer Therapeutics, 3(6), 755-762. Retrieved from [Link]

-

Khalid, T., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. Advance Article. Retrieved from [Link]

-

Singh, J., et al. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 159, 108409. Retrieved from [Link]

-

Christopoulos, A. (2014). Advances in G protein-coupled receptor allostery: from function to structure. Molecular Pharmacology, 86(5), 463-478. Retrieved from [Link]

-

Conn, P. J., et al. (2014). Development of allosteric modulators of GPCRs for treatment of CNS disorders. Neurobiology of Disease, 72 Pt A, 4-15. Retrieved from [Link]

-

Prosser, R. S. (2014). New Pipelines for Novel Allosteric GPCR Modulators. Biophysical Journal, 107(1), 1-2. Retrieved from [Link]

-

Gentry, P. R., et al. (2024). Design of allosteric modulators that change GPCR G protein subtype selectivity. bioRxiv. Retrieved from [Link]

-

Valant, C., et al. (2016). Drug Design Strategies for GPCR Allosteric Modulators. ACS Chemical Neuroscience, 7(3), 263-274. Retrieved from [Link]

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 5-Amino-6-methylpicolinonitrile [myskinrecipes.com]

- 5. Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Pipelines for Novel Allosteric GPCR Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug Design Strategies for GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design of allosteric modulators that change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Aminopicolinonitrile Compounds

Abstract

The aminopicolinonitrile core, a seemingly simple heterocyclic structure, has emerged as a powerhouse in modern chemistry, underpinning significant advancements in both pharmaceutical and agricultural sciences. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and mechanistic underpinnings of aminopicolinonitrile compounds. Tailored for researchers, scientists, and professionals in drug development and agrochemical innovation, this document navigates the historical context of their synthesis, details robust experimental protocols for their preparation, and delves into the molecular intricacies of their biological activity as potent kinase inhibitors and selective auxin-mimicking herbicides. Through a synthesis of historical perspective, practical synthetic methodologies, and detailed mechanistic insights, this guide aims to serve as a comprehensive resource for the continued exploration and application of this versatile chemical scaffold.

A Historical Perspective: From Pyridine's Discovery to the Rise of a Key Intermediate

The story of aminopicolinonitrile compounds is intrinsically linked to the broader history of pyridine chemistry. The pyridine ring, a foundational heterocyclic aromatic compound, was first isolated from bone oil in the mid-19th century. Early synthetic endeavors, such as the landmark Hantzsch pyridine synthesis in 1881, laid the groundwork for the systematic construction of substituted pyridines.[1] However, the specific emergence of aminopicolinonitriles as key synthetic intermediates is a more recent development, driven by the relentless pursuit of novel bioactive molecules in the 20th and 21st centuries.

The initial challenge in pyridine synthesis was achieving regioselectivity, a hurdle that early methods struggled to overcome. The Chichibabin pyridine synthesis, developed in 1924, offered a more direct route using aldehydes, ketones, and ammonia, but often resulted in mixtures of products.[2] The true ascendancy of aminopicolinonitriles began with the refinement of multi-component reactions and the development of more sophisticated synthetic strategies that allowed for precise control over substituent placement on the pyridine ring. These advancements transformed aminopicolinonitriles from chemical curiosities into readily accessible and highly versatile building blocks. Their unique arrangement of an amino group and a cyano group on the picoline (methylpyridine) framework provides a rich chemical handle for the construction of complex fused heterocyclic systems, a common feature in many modern drugs and agrochemicals.[3]

The Synthetic Toolkit: Mastering the Construction of the Aminopicolinonitrile Core

The efficient and scalable synthesis of aminopicolinonitrile derivatives is paramount to their widespread application. Modern organic synthesis offers a diverse toolkit for the construction of this critical scaffold, with multi-component reactions (MCRs) being a particularly powerful and atom-economical approach.

Foundational Synthetic Strategies: Multi-Component Reactions

MCRs, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are ideally suited for the synthesis of highly functionalized pyridine rings.

A classic and versatile method for pyridine ring formation is the Hantzsch synthesis. This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form a dihydropyridine intermediate. Subsequent oxidation yields the aromatic pyridine ring. While the classical Hantzsch synthesis produces symmetrical pyridines, modifications have been developed to access unsymmetrical derivatives.

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile, which, when adapted for pyridine synthesis, provides an elegant route to aminopicolinonitrile precursors. The reaction proceeds via the base-catalyzed condensation of a nitrile with a molecule containing an active methylene group, followed by cyclization.

Experimental Protocol: One-Pot Synthesis of a Substituted 3-Amino-2-pyridinecarbonitrile Derivative

This protocol outlines a representative one-pot, four-component synthesis of a 2-amino-3-cyanopyridine derivative, a common structural motif in many bioactive aminopicolinonitrile compounds. This method is advantageous due to its operational simplicity and use of readily available starting materials.

Materials:

-

Malononitrile

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Methyl ketone (e.g., acetophenone)

-

Ammonium acetate

-

Ethanol (solvent)

-

Microwave reactor (optional, for accelerated reaction)

Procedure:

-

Reaction Setup: In a round-bottom flask or a microwave reaction vessel, combine malononitrile (1.0 mmol), the aromatic aldehyde (1.0 mmol), the methyl ketone (1.0 mmol), and ammonium acetate (1.5 mmol).

-

Solvent Addition: Add ethanol (5-10 mL) to the reaction mixture.

-

Reaction Conditions:

-

Conventional Heating: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a suitable temperature (e.g., 100-120 °C) for 10-30 minutes.

-

-

Work-up and Purification:

-

Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

The product often precipitates from the reaction mixture. Collect the solid by filtration.

-

Wash the crude product with cold ethanol to remove any unreacted starting materials.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 2-amino-3-cyanopyridine derivative.

-

Workflow Diagram:

Caption: Workflow for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives.

Aminopicolinonitriles in Drug Discovery: Targeting Kinases with Precision

The aminopicolinonitrile scaffold has proven to be a "privileged structure" in medicinal chemistry, particularly in the design of protein kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The 2-aminopyridine motif within the aminopicolinonitrile core is an excellent bioisostere for the adenine ring of ATP, allowing these compounds to act as competitive inhibitors at the ATP-binding site of kinases.

Mechanism of Action: Competitive ATP Inhibition

Aminopicolinonitrile-based kinase inhibitors typically function by occupying the ATP-binding pocket of the target kinase. The nitrogen atoms of the pyridine ring and the exocyclic amino group can form crucial hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the binding of the natural substrate and inhibiting the phosphotransferase activity of the enzyme.

Signaling Pathway Diagram: Kinase Inhibition

Caption: Mechanism of competitive ATP inhibition by aminopicolinonitrile-based kinase inhibitors.

Structure-Activity Relationships (SAR)

The versatility of the aminopicolinonitrile scaffold allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Key SAR insights include:

-

The 2-Amino Group: Essential for hinge binding. Substitution on this amine can modulate selectivity and potency.

-

The 3-Cyano Group: Can be involved in additional interactions within the active site or serve as a synthetic handle for further derivatization.

-

Substitution on the Pyridine Ring: Modifications at other positions of the pyridine ring can be used to target specific sub-pockets within the kinase active site, thereby enhancing selectivity for a particular kinase over others.

Quantitative Data Summary: Representative Kinase Inhibition

| Compound Scaffold | Target Kinase(s) | Key Substitutions | IC50 Range (nM) | Reference(s) |

| 2-Anilino-3-cyanopyridine | EGFR, Src | Varied on anilino ring | 10 - 100 | [4] |

| Pyrido[4,3-d]pyrimidine | Pim1 | Cyclohexylamino at C2 | 123 | [5] |

| 2-Aminopyridine | MAP4K4 | Carboxylic acid side chains | 50 - 500 | [6] |

Aminopicolinonitriles in Agrochemicals: A New Generation of Herbicides

In the realm of agriculture, aminopicolinonitrile derivatives have been instrumental in the development of a new class of synthetic auxin herbicides. These compounds offer potent and selective control of broadleaf weeds, often at significantly lower application rates than older auxin herbicides. A prominent example is the arylpicolinate class of herbicides, which includes compounds like halauxifen-methyl.[7][8]

Mechanism of Action: Mimicking the Plant Hormone Auxin

Synthetic auxin herbicides mimic the action of the natural plant hormone indole-3-acetic acid (IAA). At herbicidal concentrations, these compounds overwhelm the plant's natural auxin signaling pathways, leading to uncontrolled and disorganized growth, and ultimately, plant death.[9][10]

The molecular mechanism involves the binding of the herbicide to a specific family of F-box proteins that are part of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.[9] In the case of picolinate herbicides, they preferentially bind to the AFB5 (Auxin Signaling F-box 5) receptor.[4][11] This binding event promotes the interaction between the receptor and Aux/IAA transcriptional repressor proteins. The SCF complex then polyubiquitinates the Aux/IAA repressors, targeting them for degradation by the 26S proteasome. The degradation of these repressors derepresses Auxin Response Factors (ARFs), which in turn activate the expression of auxin-responsive genes, leading to the herbicidal effects.

Signaling Pathway Diagram: Auxin Herbicide Action

Caption: Molecular mechanism of action for aminopicolinonitrile-based auxin-mimicking herbicides.

Molecular Docking and Selectivity

Molecular docking studies have been instrumental in elucidating the binding interactions of these herbicides with the AFB5 receptor.[1] These studies reveal that the picolinate core of the herbicide fits snugly into the auxin-binding pocket of the receptor, with the carboxylate group (or a group that is metabolized to a carboxylate in planta) forming key interactions. The specific substitution patterns on the pyridine and aryl rings are crucial for determining the binding affinity and selectivity for the target receptor, which in turn influences the herbicidal spectrum and crop safety.

Conclusion and Future Outlook

The journey of aminopicolinonitrile compounds from their conceptual origins in classical pyridine chemistry to their current status as a privileged scaffold in both medicine and agriculture is a testament to the power of synthetic innovation and the intricate relationship between chemical structure and biological function. Their modular nature and amenability to diverse synthetic transformations have enabled the development of highly potent and selective kinase inhibitors for targeted cancer therapy and a new generation of environmentally more benign and effective herbicides.

The future of aminopicolinonitrile chemistry remains bright. In drug discovery, the focus will likely be on developing even more selective kinase inhibitors to overcome drug resistance and minimize off-target effects. The exploration of this scaffold for other therapeutic targets is also a promising avenue of research. In the agrochemical sector, the challenge will be to design novel aminopicolinonitrile-based herbicides with new modes of action or enhanced efficacy against resistant weed populations, while maintaining excellent crop safety and a favorable environmental profile. As our understanding of molecular biology and our capabilities in chemical synthesis continue to advance, the aminopicolinonitrile core is poised to remain a central and enabling structure in the quest for innovative solutions to human health and global food security challenges.

References

-

Yuan, W., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1383. [Link]

-

Whiteker, G. T., et al. (2019). Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile. Organic Process Research & Development, 23(10), 2166–2174. [Link]

-

Sterling, T., & Namuth, D. (2018). Auxin and Auxinic Herbicide Mechanisms of Action. UNL MediaHub. [Link]

-

Li, X., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. International Journal of Molecular Sciences, 24(22), 16457. [Link]

-

Grossmann, K. (2010). Auxin herbicides: mechanisms of action, and weed resistance. Scientia Agricola, 67(1), 114-121. [Link]

-

Grossmann, K. (2007). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Experimental Botany, 58(12), 3135–3139. [Link]

-

Wikipedia. (2024). Chichibabin pyridine synthesis. [Link]

-

Passel. (n.d.). Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction. [Link]

- CN107640821A - Preparation method of halauxifen-methyl - Google P

-

Prusinska, J., et al. (2023). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1315. [Link]

-

Passel. (n.d.). Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced -Overview and Objectives. [Link]

-

Lorthiois, E., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(8), 3466-3483. [Link]

-

Al-Ostoot, F. H., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Current Organic Chemistry, 27(1), 2-18. [Link]

-

Walsh, T. A., et al. (2007). Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis. Plant Physiology, 145(2), 564-574. [Link]

-

Zhang, L., et al. (2007). Role of ERK1/2 signaling pathways in 4-aminopyridine-induced rat pulmonary vasoconstriction. European Journal of Pharmacology, 568(1-3), 209-215. [Link]

-

Wodicka, L. M., et al. (2010). Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors. Journal of Medicinal Chemistry, 53(5), 1964-1976. [Link]

-

Roskoski, R., Jr. (2021). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Journal of Biological Chemistry, 297(1), 100823. [Link]

-

Jeschke, P. (2021). The Buzz on Insecticides: A Review of Uses, Molecular Structures, Targets, Adverse Effects, and Alternatives. Molecules, 26(16), 4933. [Link]

-

Carradori, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3737. [Link]

-

Prusinska, J., et al. (2022). The differential binding and biological efficacy of auxin herbicides. ResearchGate. [Link]

-

Klüter, S., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 22(19), 10467. [Link]

-

Klutchko, S. R., et al. (1998). 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(23), 3341-3346. [Link]

-

Wikipedia. (2024). Strecker amino acid synthesis. [Link]

-

Carradori, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. [Link]

-

Cho, Y. S., et al. (2013). Crystal structure of pim1 kinase in complex with a pyrido[4,3-d]pyrimidine derivative suggests a unique binding mode. PLoS One, 8(7), e70358. [Link]

-

El-Gazzar, M. G., et al. (2023). INSIGHTFUL REVIEW OF BIOHERBICIDES DERIVED FROM PLANTS (PHYTO-HERBICIDES). ResearchGate. [Link]

-

Al-Suhaimi, K. S., et al. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Journal of Survey in Fisheries Sciences, 10(2S), 1-10. [Link]

-

Cho, Y. S., et al. (2013). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. ResearchGate. [Link]

Sources

- 1. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Feature Reviews in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of pim1 kinase in complex with a pyrido[4,3-d]pyrimidine derivative suggests a unique binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]

- 9. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced -Overview and Objectives | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]

- 11. The differential binding and biological efficacy of auxin herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical studies on 3-Amino-6-methylpicolinonitrile

Beginning Data Collection

I've started gathering data on the theoretical studies of 3-Amino-6-methylpicolinonitrile. My initial focus is on its synthesis and spectroscopic properties, specifically FT-IR and FT-Raman data, via extensive Google searches. I'm aiming to build a solid foundation of existing research before moving forward.

Expanding Data Collection Scope

I'm now expanding the data collection phase. Alongside synthesis and spectroscopy (FT-IR, FT-Raman, NMR, UV-Vis), I'm incorporating electronic properties like HOMO-LUMO analysis and molecular electrostatic potential. I'm also searching for any reports on biological or pharmacological activities. Next, I'll analyze these results to identify key studies and available experimental data.

Structuring the Technical Guide

I'm now structuring the guide. I'll begin with an introduction to this compound, followed by a detailed look at its molecular structure and spectroscopic analysis. I will delve into its electronic and nonlinear optical properties, and discuss reactivity and potential applications based on theoretical calculations. Next, I'll explain the reasoning behind chosen methods like DFT, ensuring the content flows logically from fundamental properties to complex analyses. I'll also design step-by-step methodologies for calculations and create structured tables of quantitative data.

Formulating Guide Structure

I'm now formulating the technical guide's structure in earnest. I plan to begin with an introduction to the molecule, then move to spectroscopic analysis. I will cover electronic properties, reactivity, and applications, grounded in theoretical calculations. Next, I'll explain the theoretical methods used, and design calculation methodologies with a focus on data presentation. I'll visualize data with diagrams and embed in-text citations linking to key research. Finally, a complete reference section will be provided.

Starting Initial Research

My preliminary investigation has commenced, and while initial results are promising, a dedicated theoretical study on "this compound" remains elusive within the current dataset. I will be expanding the scope of my search to explore related compounds and broader chemical contexts to derive more insights.

Expanding Search Parameters

I've broadened my search parameters and uncovered pertinent information, though a singular comprehensive theoretical study remains absent. The findings include methodologies like DFT calculations and spectroscopic data relevant to aminopyridines and related compounds. Synthesis routes and biological activities are also covered, but no specific in-depth analysis of "this compound" as yet. I plan to synthesize insights to create a comprehensive response.

Synthesizing Foundational Insights

I've gleaned related information, but a dedicated theoretical study on this compound is still absent. Existing data details theoretical methods like DFT, synthesis, spectroscopic data, and biological activity of related compounds. I need to propose a computational study, leveraging these methods to analyze this compound, predicting outcomes and discussing implications. Targeted searches are underway.

Analyzing the Foundation

I've got a strong base to work with, despite the lack of a dedicated study. The search results from step 2 are guiding me well for a theoretical guide on this compound. I've focused on general computational methods like DFT and different basis sets to build the framework.

Expanding the Framework

I'm now integrating information on various computational methods, like DFT with different basis sets, NBO, and HOMO-LUMO analyses, which appear frequently when studying pyridine derivatives. I also found guidance on spectroscopic analysis and NLO properties, which is valuable for this project. Moreover, there is information that can inform a proposed synthetic route.

Developing a Comprehensive Guide

I'm now integrating information from various sources to structure the technical guide. I have a firm grasp of the computational tools, like DFT and NBO analysis, relevant to this pyridine derivative. Spectroscopic and NLO properties, along with synthesis routes, are now integrated to ensure a comprehensive overview. Potential biological activity and the compound's confirmed identity are also included.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Amino-6-methylpicolinonitrile

This document provides an in-depth technical guide for the safe handling, storage, and disposal of 3-Amino-6-methylpicolinonitrile (CAS No. 187242-93-9). As a specialized heterocyclic building block, this compound presents a unique combination of chemical functionalities—an aromatic amine and a nitrile group on a pyridine ring. This guide is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety principles for analogous compounds to ensure the highest degree of laboratory safety and experimental integrity.

Hazard Identification and Risk Assessment: A Proactive Approach

The molecular structure of this compound suggests a hazard profile that warrants significant caution. The aminopyridine moiety is associated with acute toxicity, while the nitrile group introduces the potential for the release of highly toxic hydrogen cyanide gas under certain conditions.[2]

Primary Anticipated Hazards:

-

Acute Toxicity: Based on analogous compounds, there is a high potential for toxicity if swallowed, in contact with skin, or if inhaled.[3] Aminopyridines are readily absorbed through the skin and can cause systemic effects.[4]

-

Skin and Eye Irritation: The compound is expected to cause skin irritation and serious eye irritation.[3][5]

-

Respiratory Irritation: Inhalation of the powder may cause respiratory tract irritation.[3]

-

Chemical Reactivity: Contact with strong acids or strong oxidizing agents should be avoided. Nitrile compounds can release hydrogen cyanide gas upon contact with acids.[2][6]

A summary of the likely hazard classifications, extrapolated from related compounds, is presented below.

| Hazard Class | Category | GHS Hazard Statement | Source Analogy |

| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic/Harmful if swallowed | [3] |

| Acute Toxicity, Dermal | Category 2/3 | H310/H311: Fatal/Toxic in contact with skin | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][5] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [3][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [3][5] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense